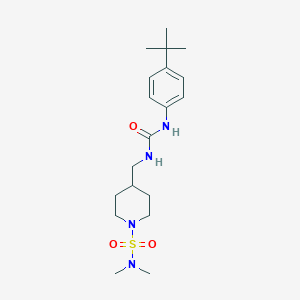
4-((3-(4-(tert-ブチル)フェニル)ウレイド)メチル)-N,N-ジメチルピペリジン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a tert-butyl group
科学的研究の応用
4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)aniline with an isocyanate to form the corresponding urea derivative. This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
作用機序
The mechanism of action of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
Similar Compounds
- 4-((3-(4-methylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((3-(4-ethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
The presence of the tert-butyl group in 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide imparts unique steric and electronic properties, distinguishing it from similar compounds. This can affect its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.
生物活性
The compound 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is C20H30N4O2S. It features a piperidine ring, a sulfonamide group, and a tert-butylphenyl moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often act as antagonists for various receptors, including chemokine receptors. Specifically, the compound has been studied for its interaction with the CCR3 receptor , which plays a crucial role in inflammatory responses.
Structure-Activity Relationships (SAR)
A series of SAR studies have demonstrated that modifications to the ureido and piperidine components can significantly enhance binding affinity and selectivity for target receptors. For instance, the introduction of N-(ureidoalkyl) substituents has shifted binding potency from micromolar to low nanomolar ranges, indicating a strong influence of structural variations on biological activity .
In Vitro Studies
In vitro assays have shown that this compound exhibits potent antagonistic effects on CCR3-mediated pathways. This includes inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which are critical processes in allergic responses and asthma .
Case Studies
- Case Study on Eosinophil Chemotaxis : A study involving human eosinophils demonstrated that the compound effectively inhibited chemotaxis induced by eotaxin. The results indicated a significant reduction in eosinophil migration at concentrations as low as 10 µM.
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory cytokine release in macrophages. The compound reduced IL-1β release by approximately 35% in LPS/ATP-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3S/c1-19(2,3)16-6-8-17(9-7-16)21-18(24)20-14-15-10-12-23(13-11-15)27(25,26)22(4)5/h6-9,15H,10-14H2,1-5H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEPFPICANHGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














